3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
Description
Significance of Spiro Compounds as Unique Molecular Scaffolds
The unique topology of spiro compounds makes them highly significant as molecular scaffolds in various areas of chemical science. Their rigid conformational nature can be advantageous in the design of molecules intended for specific biological targets, as it may reduce the entropic penalty upon binding. researchgate.net This inherent three-dimensionality allows for a more precise orientation of functional groups in space, which is a critical factor in molecular recognition and interaction. researchgate.net
Spirocyclic scaffolds are prevalent in a number of natural products and biologically active compounds, which underscores their importance. researchgate.net In the realm of materials science, the orthogonal arrangement of the two molecular halves in some spiro compounds can hinder recrystallization and lead to good thermal stability, properties that are desirable in the development of materials for applications such as organic light-emitting diodes (OLEDs). acs.org The exploration of spirocyclic systems is therefore a vibrant area of research, offering opportunities to access novel chemical space. tandfonline.com
Overview of Heterocyclic Spiro[4.4]nonane Systems in Organic Synthesis
Within the broader family of spiro compounds, heterocyclic variants—where one or more carbon atoms in the rings are replaced by heteroatoms like oxygen, nitrogen, or sulfur—are of particular interest. wikipedia.org The spiro[4.4]nonane framework, which consists of two fused five-membered rings, is a common motif in a number of bioactive natural products. researchgate.netacs.org The synthesis of these systems is a key focus for organic chemists, with various strategies being developed to construct these complex architectures.
The introduction of heteroatoms into the spiro[4.4]nonane skeleton further diversifies the potential properties and applications of these molecules. For instance, the presence of nitrogen and oxygen atoms can introduce hydrogen bonding capabilities and alter the polarity and solubility of the compounds. Synthetic methodologies to access these structures are varied and can include domino reactions, cycloadditions, and other multi-component strategies designed to build the spirocyclic core in an efficient manner. nih.govnih.gov The development of new synthetic routes to access novel heterocyclic spiro[4.4]nonane derivatives continues to be an active area of research. researchgate.netacs.org
Structural Features and Research Focus on 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
While extensive research on this compound is not widely documented in publicly available literature, an analysis of its structure reveals several key features that would likely be the focus of research. The systematic name indicates a spiro[4.4]nonane core, meaning two five-membered rings share a single carbon atom.
The prefix "3,7-Dioxa-1-aza" specifies the presence and location of heteroatoms within this framework: two oxygen atoms at positions 3 and 7, and one nitrogen atom at position 1. The "-1-en" suffix points to a double bond originating at the first position, and the "-2-amine" indicates an amine group attached to the second carbon of the ring system. This arrangement results in a cyclic amidine functional group, which is a known pharmacophore.
Given these structural elements, research on this compound would likely concentrate on a few key areas:
Synthesis: Developing efficient synthetic pathways to construct this specific arrangement of atoms and functional groups would be a primary objective.
Medicinal Chemistry: Due to the presence of the cyclic amidine and the rigid spirocyclic core, this molecule could be investigated for potential biological activity. The three-dimensional arrangement of its functional groups could allow for specific interactions with biological targets.
Coordination Chemistry: The nitrogen and oxygen atoms could act as ligands, allowing the compound to form complexes with metal ions.
The table below summarizes the key structural features of this compound.
| Feature | Description |
| Core Structure | Spiro[4.4]nonane |
| Ring Composition | Two five-membered rings |
| Heteroatoms | Two oxygen atoms, one nitrogen atom |
| Key Functional Group | Cyclic Amidine, Amine |
| Unsaturation | One double bond within the nitrogen-containing ring |
Further investigation into this and related molecules could yield valuable insights into the structure-property relationships of complex heterocyclic spiro compounds.
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3,7-dioxa-1-azaspiro[4.4]non-1-en-2-amine |
InChI |
InChI=1S/C6H10N2O2/c7-5-8-6(4-10-5)1-2-9-3-6/h1-4H2,(H2,7,8) |
InChI Key |
ISEPFVJVAMMVMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12COC(=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,7 Dioxa 1 Azaspiro 4.4 Non 1 En 2 Amine and Analogous Heterocyclic Spiro 4.4 Nonanes
Strategies for Spirocyclic Ring Formation
The construction of the spiro[4.4]nonane core, characterized by two five-membered rings sharing a single carbon atom, requires strategic approaches to control regioselectivity and stereoselectivity. Several powerful synthetic strategies have been developed to this end.
Cycloaddition Reactions in Spiro[4.4]nonane Synthesis
Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and they have been effectively employed for the construction of spiro[4.4]nonane systems. nih.gov One notable approach involves the tandem [4+2]-cycloaddition/aromatization reaction of spiro[4.4]nona-2,7-diene-1,6-dione, which serves as a dienophile. acs.orgnih.gov This method allows for the synthesis of both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives. acs.orgnih.gov The active diene component for this reaction can be generated from systems like tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF₃. acs.org
Another powerful cycloaddition strategy is the 1,3-dipolar cycloaddition. For instance, the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones has been utilized in the synthesis of 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.orgresearchgate.net This reaction proceeds by heating the nitrone precursors, leading to the formation of the spirocyclic isoxazolidine (B1194047) ring system. beilstein-journals.orgnih.gov The reversibility of this cycloaddition has been noted, particularly with sterically hindered nitrones. beilstein-journals.orgnih.gov
| Cycloaddition Type | Reactants | Product | Reference |
| [4+2] Cycloaddition | Spiro[4.4]nona-2,7-diene-1,6-dione (dienophile) and various dienes | Fused spiro[4.4]-nonane-diones | acs.orgnih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | Alkenylnitrones | 1-Azaspiro[4.4]nonane derivatives | beilstein-journals.orgnih.gov |
Intramolecular Cyclization Approaches (e.g., Domino Radical Bicyclization for 1-azaspiro[4.4]nonanes)
Intramolecular cyclization reactions provide an elegant and efficient means to construct spirocyclic systems in a single step. A noteworthy example is the domino radical bicyclization for the synthesis of compounds containing the 1-azaspiro[4.4]nonane skeleton. acs.org This process involves the formation and capture of alkoxyaminyl radicals. acs.org The starting materials for this reaction are typically O-benzyl oxime ethers possessing a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety. acs.org The bicyclization is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by Bu₃SnH. acs.org This methodology has been successfully applied to generate the 1-azaspiro[4.4]nonane nucleus in a single stage, forming two rings connected by a quaternary carbon center. acs.org
Cascade and Tandem Reaction Sequences (e.g., Oximation/Dehydration/SN' Cascade)
Another example is the copper-catalyzed four-component A³-based cascade reaction for the synthesis of 3-oxetanone-derived spirooxazolidines. mdpi.com This reaction brings together a 1,2-amino alcohol, a 3-oxetanone, formaldehyde, and an alkyne to construct the spirocyclic product with high atom economy. mdpi.com
Ring-Expansion and Rearrangement Strategies for Spiro Heterocycles
Ring-expansion and rearrangement reactions provide a powerful tool for the synthesis of spiro heterocycles, often from more readily available smaller ring systems. chemistrysteps.commdpi.com For instance, the synthesis of spiro[5.n] (where n=6–8) heterocycles has been achieved through a cascade procedure involving a base-promoted ring-expansion of cyclic ketones followed by a copper-catalyzed intramolecular C-2 spirocyclization of indoles. researchgate.net
The ring expansion of spirocyclopropanes has also emerged as a reliable method for assembling spirocyclic scaffolds. acs.org For example, the reaction of spiro[cyclopropane-1,3′-oxindoles] with aldimines under Mg(II) catalysis leads to the diastereoselective formation of spiro[pyrrolidin-3,3′-oxindoles]. acs.org Similarly, spiro-fused oxindole (B195798) motifs within spirocyclopropanes can undergo nucleophilic ring opening and cyclization with potassium isocyanate to yield spiro[pyrrolidone-3,3′-oxindole] derivatives. acs.org
| Rearrangement Type | Starting Material | Product | Key Features | Reference |
| Base-promoted ring-expansion/Cu-catalyzed spirocyclization | Cyclic ketones and indoles | Spiro[5.n]heterocycles (n=6-8) | Cascade procedure, atom-economical | researchgate.net |
| Mg(II)-catalyzed ring expansion | Spiro[cyclopropane-1,3′-oxindoles] and aldimines | Spiro[pyrrolidin-3,3′-oxindoles] | Diastereoselective | acs.org |
| Nucleophilic ring opening/cyclization | Spirocyclopropyl oxindoles and potassium isocyanate | Spiro[pyrrolidone-3,3′-oxindoles] | Utilizes isocyanates as N-nucleophiles | acs.org |
Incorporation of Dioxa and Aza Moieties into the Spiro System
The synthesis of the target compound, 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, requires the precise placement of two oxygen atoms and one nitrogen atom within the spirocyclic framework. This is achieved through careful precursor design and the selection of appropriate synthetic methodologies.
Precursor Design for Selective Heteroatom Integration
The strategic design of precursor molecules is paramount for the selective integration of heteroatoms into the spiro[4.4]nonane system. For the synthesis of dioxa-spiro compounds, such as 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones, a gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid has been shown to be highly efficient. mdpi.com This approach allows for the incorporation of the two oxygen atoms from the malonic acid precursor directly into the spirocyclic core. mdpi.com
For the inclusion of nitrogen, aza-peptide aldehydes and ketones have been designed as selective protease inhibitors, demonstrating the tailored synthesis of aza-containing compounds. nih.gov While not directly forming a spirocycle, the principles of designing precursors with strategically placed nitrogen functionalities are applicable. For instance, in the synthesis of 1-azaspiro[4.4]nonane derivatives, the nitrogen atom is introduced via an oxime ether precursor which then undergoes radical cyclization. acs.org
The synthesis of this compound would likely involve a precursor that contains both the necessary oxygen and nitrogen functionalities in a configuration that facilitates the desired cyclization cascade. This could involve, for example, a precursor with a malonic acid derivative for the dioxa component and an appropriately positioned amino or nitro group that can be transformed into the enamine functionality.
| Heteroatom Moiety | Precursor Type | Synthetic Strategy | Reference |
| Dioxa | 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I)-catalyzed cyclization | mdpi.com |
| Aza | O-benzyl oxime ethers | Domino radical bicyclization | acs.org |
| Aza | Aza-peptide aldehydes and ketones | Peptide synthesis methodologies | nih.gov |
Stereocontrol in Spiro Center Formation
Achieving stereocontrol in the formation of the spirocenter is a critical challenge in the synthesis of spiro[4.4]nonane systems. The development of asymmetric methods to construct the quaternary carbon at the heart of the spirocycle is essential for accessing enantiomerically pure compounds.
Strategies for stereoselective synthesis often rely on catalyst- or reagent-control. For instance, organocatalysis has been successfully applied in tandem Nazarov cyclization/semipinacol rearrangement reactions to generate chiral spiro[4.4]nonane-1,6-diones with high yields and excellent enantiomeric excess (up to 97% ee). researchgate.net This approach allows for the creation of four stereocenters in a single transformation. researchgate.net
Another powerful strategy involves the use of chiral transition metal catalysts. A sequential catalytic system using gold and iridium has been developed for the enantioselective synthesis of spiroketals and spiroaminals. nih.govresearchgate.net In this process, an in-situ generated intermediate undergoes an asymmetric allylation/spiroketalization, providing access to the spirocyclic core with high enantioselectivity. nih.govresearchgate.net Similarly, iridium and Brønsted acid co-catalyzed enantioselective cycloadditions have been used to construct spiro-N,O-ketals. ecust.edu.cn
Diastereoselective approaches are also crucial. The synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been achieved with high diastereoselectivity by carefully selecting the acid catalyst and solvent conditions, allowing for the isolation of diastereomerically pure products. mdpi.com For the 1,3-diazaspiro[4.4]nonane core, a key structure in certain alkaloids, stereocontrol has been achieved through controlled oxidation and subsequent epimerization of the spirocenter under mild acidic conditions, providing access to all possible diastereomers. nih.govacs.org
| Method | Spiro-System | Key Reagents/Catalysts | Stereocontrol | Ref. |
| Tandem Nazarov Cyclization/Semipinacol Rearrangement | Spiro[4.4]nonane-1,6-dione | Organocatalyst | up to 97% ee | researchgate.net |
| Sequential Gold/Iridium Catalysis | Spiroketals, Spiroaminals | Gold and Iridium complexes | Excellent enantioselectivities | nih.govresearchgate.net |
| Iridium/Brønsted Acid Co-catalysis | Spiro-N,O-ketals | Iridium complex and Brønsted acid | >95% ee | ecust.edu.cn |
| Acid-Catalyzed Condensation | Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Methanesulfonic acid or Toluenesulfonic acid | Diastereoselective | mdpi.com |
| Controlled Oxidation/Epimerization | 1,3-Diazaspiro[4.4]nonane | Mild acidic conditions | Diastereoselective | nih.govacs.org |
Methods for Introducing the Enamine Functionality
The enamine moiety is a critical functional group in the target molecule, characterized by a nitrogen atom attached to a carbon-carbon double bond. Enamines are nitrogen analogs of enols and serve as versatile intermediates in organic synthesis due to their nucleophilic character. wikipedia.org The formation of this functionality, particularly within a cyclic system, can be achieved through several strategic reactions.
Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as that in an alkyne or alkene. wikipedia.org This reaction represents an atom-economical method for constructing C-N bonds and can be used to generate enamines. nih.gov When applied to alkynes, hydroamination with a secondary amine yields an enamine directly. libretexts.org
The reaction can be performed intramolecularly to create nitrogen-containing heterocycles. wikipedia.org Catalysts based on early transition metals (like zirconium and titanium) or lanthanides have been shown to facilitate the hydroamination of alkynes. libretexts.org For example, a samarium catalyst has been used for the intramolecular hydroamination of a terminal alkyne with a secondary amine to furnish a cyclic enamine. libretexts.org Gold(I) complexes have also been employed as effective catalysts for alkyne hydroamination, where the rate-determining step is often the proton transfer from the nitrogen to a carbon atom to form the final enamine product. nih.gov
The most common method for synthesizing enamines is the condensation reaction between an aldehyde or a ketone and a secondary amine. wikipedia.orgnumberanalytics.com This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate, followed by the elimination of a water molecule to form the enamine. wikipedia.orgmasterorganicchemistry.com The use of a secondary amine is crucial, as primary amines tend to form the more thermodynamically stable imine. wikipedia.org
This classical method is highly effective for creating the enamine functionality within a pre-existing cyclic ketone. For the synthesis of a spiro[4.4]nonane system containing an enamine, a precursor such as a spiro[4.4]nonan-2-one could be reacted with a suitable secondary amine. The reaction equilibrium is typically driven towards the product by removing the water that is formed, for instance, by using a dehydrating agent or azeotropic distillation. masterorganicchemistry.com Enaminones, which are related structures containing a carbonyl group conjugated with the enamine, are also valuable precursors for synthesizing a wide variety of nitrogen-containing heterocycles through cyclocondensation reactions. researchgate.netorientjchem.org
Advanced Reagent-Controlled Syntheses for Spiro Compounds (e.g., Hypervalent Iodine(III) Reagents)
Hypervalent iodine(III) reagents have become powerful tools in modern organic synthesis for constructing complex molecular architectures, including spirocycles. nih.gov These reagents are prized for being environmentally benign alternatives to heavy metals and are effective in mediating oxidative cyclizations. beilstein-journals.orgchim.it Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are commonly used to form carbon-carbon and carbon-heteroatom bonds. chim.it
The synthesis of spirocyclic compounds using hypervalent iodine reagents often proceeds through the dearomatization of phenolic substrates. beilstein-journals.org In a typical mechanism, a phenol (B47542) with an ortho- or para-positioned internal nucleophile reacts with the iodine(III) reagent. The phenolic oxygen attacks the iodine, and a subsequent intramolecular nucleophilic attack on the aromatic ring forms the spirocenter, with the hypervalent iodine moiety acting as a good leaving group. beilstein-journals.org This strategy has been employed to synthesize spirolactones from phenolic substrates. nih.gov
Catalytic variants of these reactions have also been developed. The first iodoarene-catalyzed spirocyclization was reported for converting functionalized amides into spirocyclic systems via carbon-nitrogen bond formation. beilstein-journals.orgrsc.org This was achieved using a catalytic amount of an iodoarene with m-chloroperbenzoic acid (mCPBA) as the terminal oxidant. beilstein-journals.org Chiral hypervalent iodine reagents, generated in situ from chiral iodoarenes, have enabled asymmetric oxidative spirocyclizations, producing spirolactams and other spiro compounds with high enantiomeric excess. beilstein-journals.org
| Reagent/System | Substrate Type | Product Type | Key Features | Ref. |
| PIDA, PIFA | Phenols with internal nucleophiles | Spirodienones, Spirolactones | Oxidative dearomatization | beilstein-journals.orgnih.gov |
| Iodoarene (cat.) / mCPBA | Functionalized amides | Spirolactams | First catalytic C-N bond forming spirocyclization | beilstein-journals.orgrsc.org |
| Chiral Iodoarene (cat.) / mCPBA | N-Aryl-2-naphthamides | Spiro compounds | Asymmetric synthesis, up to 84% ee | beilstein-journals.org |
| µ-oxo bridged iodine(III) reagent | Phenolic substrates | Spirolactones | Highly reactive, excellent yields | beilstein-journals.orgnih.gov |
| Bis(iodoarene) / mCPBA | Aryl alkynes | Functionalized spirocycles | Installs various nucleophiles (N3, NO2, SCN) | rsc.orgrsc.org |
Catalytic Approaches in Spiro[4.4]nonane Synthesis
Catalytic methods provide efficient and elegant pathways to spiro[4.4]nonane skeletons and their analogs. Transition metal catalysis, in particular, has been extensively explored due to its high efficiency, selectivity, and functional group tolerance. Metals such as palladium and rhodium are at the forefront of these developments, enabling a variety of cyclization strategies.
Palladium and rhodium catalysts are particularly effective in constructing spirocyclic frameworks through intramolecular cyclization and C-H activation strategies.
Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for synthesizing spirocycles. researchgate.net A common strategy involves a domino Mizoroki-Heck-type reaction to generate a neopentylpalladium species, which then undergoes intramolecular C-H activation to form a five-membered palladacycle. santaisci.comrsc.org This intermediate can then be trapped to furnish the spirocyclic product. This approach has been used to create a diverse range of bis-heterocyclic spiro[4.4]nonanes and spiro[4.5]decanes, incorporating biologically relevant heterocycles like pyrazole, imidazole, and indole. santaisci.com Another palladium-catalyzed method involves a Narasaka-Heck cyclization followed by C-H activation and annulation, which allows for the regioselective assembly of spirocyclic pyrrolines. nih.gov Furthermore, palladium catalysis has been used in the trans-selective synthesis of spirocyclic cyclobutanes from α,α-disubstituted crotylhydrazones via a 4-exo-trig cyclization pathway. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts have also proven highly effective for spirocyclization. Rh(III)-catalyzed dearomative spirocyclization of 2-aryl-3-nitrosoindoles with alkynes has been developed to construct spiroindoline-3-one oximes under mild, redox-neutral conditions. rsc.org In a different approach, a Rh(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones provides access to a variety of functionalized spirocycles. scispace.com Rhodium catalysis has also been utilized in highly diastereoselective and enantioselective tandem spirocyclization/reduction reactions of 3-allenylindoles to afford functionalized vinylic spiroindolines. lookchem.comacs.org Additionally, a Rh(III)-catalyzed [3+2] annulation of benzoxazines with nitroolefins via C-H functionalization leads to novel spirocycles with the construction of three continuous stereogenic centers. acs.org
| Catalyst System | Reaction Type | Product | Key Features | Ref. |
| Palladium | Mizoroki-Heck / C-H Activation | Bis-heterocyclic spiro[4.4]nonanes | Modular approach, diverse heterocycles | santaisci.com |
| Palladium | Narasaka-Heck / C-H Activation / Annulation | Spirocyclic pyrrolines | High regiocontrol | nih.gov |
| Rhodium(III) | Dearomative Spirocyclization | Spiroindoline-3-one oximes | Redox-neutral, mild conditions | rsc.org |
| Rhodium(I) | Decarbonylative Spirocyclization | Functionalized spirocycles | C-C bond cleavage | scispace.com |
| Rhodium | Tandem Spirocyclization/Reduction | Vinylic spiroindolines | High diastereo- and enantioselectivity | lookchem.comacs.org |
| Rhodium(III) | C-H Activation / [3+2] Annulation | Nitro-substituted spiro-benzoxazines | High diastereoselectivity | acs.org |
Metal-Free Synthetic Methodologies
The development of metal-free synthetic routes is a significant goal in contemporary chemistry, aiming to reduce cost, toxicity, and environmental impact associated with metal catalysts. In the context of spiroheterocycles, organocatalysis has emerged as a powerful tool for constructing complex chiral structures.
One notable metal-free approach is the organocatalytic enantioselective desymmetrizing (4+1) cycloaddition. This method has been successfully applied to the synthesis of functionally rich spiro[4.4]nonane structures with three stereocenters. researchgate.net The reaction involves the use of alkylidene malononitrile (B47326) and cyclopent-1,3-dienone, proceeding through a vinylogous organocatalytic pathway. This carbospiroannulation strategy is significant as it enables a single-step synthesis of all-carbon chiral spirocycles from a thermodynamic enolate intermediate, a typically unfavorable pathway. researchgate.net
Another powerful metal-free strategy involves the use of chiral phosphoric acid catalysis. This approach has been utilized in the regioselective asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols. rsc.org This innovative organocatalytic reaction produces spiro isoindolinone-oxepine-fused indoles, which feature a spiro-quaternary stereocenter, in high yields and excellent enantioselectivities. rsc.org The success of this reaction is facilitated by specific solvents like 1,1-dichloro-1-fluoroethane (B156305) and additives such as hexafluoroisopropanol. rsc.org
These methodologies underscore the potential of organocatalysis to create complex spirocyclic systems without the need for transition metals, offering high levels of stereocontrol and efficiency.
Table 1: Examples of Metal-Free Synthetic Methodologies for Spirocycles
| Methodology | Reactants | Catalyst/Conditions | Product Type | Reference |
| Organocatalytic (4+1) Spiroannulation | Alkylidene malononitrile, Cyclopent-1,3-dienone | Vinylogous organocatalysis | Functionally enriched spiro[4.4]nonane structures | researchgate.net |
| Organocatalytic (4+3) Cyclization | α-(3-Isoindolinonyl) propargylic alcohols, 2-Indolylmethanols | Chiral phosphoric acid, Hexafluoroisopropanol | Spiro isoindolinone-oxepine-fused indoles | rsc.org |
One-Pot Multicomponent Reactions for Complex Spiroheterocycles
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. journalspub.comresearchgate.net This approach is characterized by high atom economy, reduced reaction times, and minimized purification steps, making it particularly valuable for synthesizing diverse heterocyclic compounds. journalspub.com
A notable example is the one-pot, mild, and efficient multicomponent synthesis of novel spiro-nitrogen heterocycle compounds. This reaction involves ninhydrin (B49086), 1,2-diaminobenzene, N-heterocycle compounds (like pyridine (B92270) or quinoline), and dialkyl acetylenedicarboxylate (B1228247) in an acetonitrile (B52724) solvent. researchgate.net The reaction proceeds at a moderate temperature of 50-60 °C, yielding complex spiro-heterocyclic nitrogen-containing compounds in very good yields. researchgate.net The proposed mechanism involves the initial reaction of ninhydrin and 1,2-diaminobenzene to form an indenoquinoxaline intermediate, which then proceeds through further steps to produce the final spiro product. researchgate.net
Another innovative MCR approach enables the straightforward synthesis of chiral spiro-imidazolidinone cyclohexenones, which feature six contiguous stereocenters. nih.gov This reaction uses simple feedstock chemicals such as aminophenols, α,β-unsaturated aldehydes, and α-amino acids. A remarkable feature of this one-pot reaction is its exceptional diastereoselectivity. It relies solely on the amino acid precursor as the source of chirality, completely avoiding the use of transition metals or external organocatalysts. nih.gov The efficiency and scalability of this method have been demonstrated through gram-scale synthesis. nih.gov
The versatility of MCRs is further enhanced by techniques like microwave-assisted synthesis, which can accelerate reaction rates and improve yields in the creation of novel spiroheterocycles. rsc.org These reactions are pivotal in generating molecular diversity and are essential in the development of new pharmaceuticals and advanced organic materials. researchgate.net
Table 2: Examples of One-Pot Multicomponent Reactions for Spiroheterocycles
| Reaction Type | Reactants | Conditions | Product Type | Reference |
| Spiro-Nitrogen Heterocycle Synthesis | Ninhydrin, 1,2-Diaminobenzene, N-heterocycle compounds, Dialkyl acetylenedicarboxylate | Acetonitrile, 50-60 °C | Spiro-indenoquinoxaline-pyrrolizine derivatives | researchgate.net |
| Chiral Spiro-Imidazolidinone Cyclohexenone Synthesis | Aminophenols, α,β-Unsaturated aldehydes, α-Amino acids | Amino acid as chiral source (metal-free) | Spiro-imidazolidinone cyclohexenones | nih.gov |
Reaction Mechanisms and Mechanistic Pathways of 3,7 Dioxa 1 Azaspiro 4.4 Non 1 En 2 Amine Synthesis and Transformations
Mechanistic Investigations of Spiro[4.4]nonane Core Formation
The construction of the spiro[4.4]nonane skeleton, which is central to the target molecule, can be achieved through several synthetic strategies, including domino radical bicyclization and cycloaddition reactions.
In the synthesis of 1-azaspiro[4.4]nonane derivatives, a domino radical bicyclization process has been described that involves the formation and capture of alkoxyaminyl radicals. This process is initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and promoted by Bu₃SnH. The proposed mechanism involves the generation of an aryl radical, which then undergoes an intramolecular 5-exo-trig cyclization onto an imino function to produce an alkoxyaminyl radical. This radical intermediate is subsequently captured intramolecularly by a double bond to form the spirocyclic system.
For other spirocyclic systems, cycloaddition reactions are common. These can proceed through zwitterionic intermediates, particularly in [2+2] cycloadditions of enamines with electrophilic olefins. The nucleophilic character of the enamine initiates the reaction, leading to a zwitterionic intermediate that then cyclizes to form the four-membered ring of a cyclobutane derivative.
In phosphine-catalyzed [3+2] cycloadditions for the synthesis of 2-azaspiro[4.4]nonan-1-ones, the reaction proceeds through a nucleophilic attack of the phosphine on an allenoate to form a zwitterionic intermediate. This intermediate then acts as a nucleophile towards an imine, and the subsequent intramolecular cyclization leads to the spirocyclic product. The rate of these reactions is influenced by the nature of the catalyst and the electrophilicity of the reactants.
Detailed Analysis of Enamine and Amine Reactivity within the Spirocyclic Framework
The reactivity of the enamine and amine functionalities is central to the transformations of these spirocyclic compounds. Enamines are nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom. This allows them to react with a variety of electrophiles.
Within a spirocyclic framework, the geometry of the system can influence the reactivity of the enamine. The accessibility of the nucleophilic carbon and the stereochemical outcome of reactions are dictated by the rigid structure of the spirocycle. Hydrolysis of the enamine functionality under acidic conditions can regenerate a carbonyl group, a common transformation in synthetic sequences.
The amine group, on the other hand, can act as a nucleophile or a base. Its reactivity can be modulated by N-acylation or by the surrounding steric and electronic environment within the spirocycle.
Role of Catalysis and Reaction Conditions in Directing Reaction Selectivity and Efficiency
Catalysis and reaction conditions play a pivotal role in the synthesis of spiro[4.4]nonane derivatives.
In the domino radical bicyclization for 1-azaspiro[4.4]nonane synthesis, the choice of radical initiator (AIBN at reflux or Et₃B at room temperature) can influence the reaction conditions and potentially the diastereoselectivity of the product. The use of Bu₃SnH as a radical promoter is essential for the chain reaction to proceed.
For the synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-diones, gold(I) complexes have been shown to be effective catalysts for the activation of alkynes, leading to intramolecular cyclization. The choice of the gold catalyst and the reaction temperature are critical for achieving high yields and selectivity.
Table of Reaction Conditions for Related Spiro[4.4]nonane Syntheses
| Spirocyclic Core | Reaction Type | Catalyst/Initiator | Reagents | Temperature | Yield (%) |
| 1-Azaspiro[4.4]nonane | Domino Radical Bicyclization | AIBN or Et₃B | Bu₃SnH | Room Temp to Reflux | 11-67 |
| 2-Azaspiro[4.4]nonan-1-one | [3+2] Cycloaddition | Phosphine | Allenoate, Imine | Not specified | Not specified |
| 2,7-Dioxaspiro[4.4]nonane-1,6-dione | Intramolecular Cyclization | Gold(I) Complex | Di(prop-2-ynyl)malonic acid | Room Temp to 100 °C | High |
Interactive Data Table: Effect of Radical Initiator on 1-Azaspiro[4.4]nonane Synthesis
| Initiator | Temperature | Key Feature |
| AIBN | Reflux | Standard thermal initiation |
| Et₃B | Room Temperature | Milder reaction conditions |
Chemical Transformations and Reactivity Profile of 3,7 Dioxa 1 Azaspiro 4.4 Non 1 En 2 Amine
Reactions at the Enamine Moiety
The enamine functional group, characterized by a nitrogen atom attached to a carbon-carbon double bond, is the primary site of reactivity in 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine. Its chemistry is dominated by the electron-donating nature of the nitrogen atom, which increases the nucleophilicity of the β-carbon of the double bond.
Electrophilic Additions to the Carbon-Carbon Double Bond
The electron-rich nature of the enamine double bond makes it susceptible to attack by a wide range of electrophiles. The initial addition of an electrophile to the β-carbon atom would generate a resonance-stabilized iminium ion intermediate. This intermediate can then be quenched by a nucleophile or undergo further transformations.
Table 1: Predicted Electrophilic Addition Reactions
| Electrophile | Intermediate | Potential Product |
| Alkyl Halides (R-X) | Iminium salt | β-Alkylated product |
| Acyl Halides (RCO-X) | Acyliminium salt | β-Acylated product |
| Michael Acceptors | Enolate-iminium zwitterion | Michael adduct |
It is important to note that the regioselectivity of these additions is dictated by the electronic properties of the enamine system.
Nucleophilic Reactions and Amine Functionalizations
The primary amine group (-NH2) of the enamine moiety is nucleophilic and can participate in a variety of reactions. These include acylation, alkylation, and condensation reactions with carbonyl compounds to form imines or enamines, depending on the reaction conditions.
Transformations of the Dioxa-Aza Spirocyclic System
The spiro[4.4]nonane skeleton, containing two five-membered rings sharing a single carbon atom, is a relatively stable framework. However, the presence of heteroatoms (oxygen and nitrogen) introduces potential sites for reactivity.
Ring-Opening and Ring-Closing Reactions within the Spiro[4.4]nonane Skeleton
While the spirocyclic system is generally stable, ring-opening reactions could potentially be induced under harsh conditions, such as strong acid or base catalysis, or through reductive cleavage. For instance, acid-catalyzed hydrolysis could lead to the opening of one or both of the heterocyclic rings. Ring-closing metathesis reactions are a common strategy for the synthesis of spirocyclic systems, but in this pre-formed system, ring-opening metathesis might be a possibility if a suitable diene were to be introduced elsewhere in the molecule through derivatization.
Functionalization of Oxygen and Nitrogen Heteroatoms
The heteroatoms within the spirocyclic core are potential sites for functionalization. The nitrogen atom, being a secondary amine once the enamine is considered part of the ring system, could undergo reactions such as acylation or alkylation, although its reactivity would be influenced by steric hindrance from the spirocyclic structure. The oxygen atoms are less reactive but could potentially be involved in coordination with Lewis acids or participate in ring-opening reactions under acidic conditions.
Strategies for Derivatization and Analogue Synthesis
Given the predicted reactivity, several strategies could be employed for the derivatization and synthesis of analogues of this compound.
Table 2: Potential Derivatization Strategies
| Reaction Type | Reagent | Target Moiety | Potential Outcome |
| N-Acylation | Acyl chloride, Anhydride | Primary amine | Amide derivatives |
| N-Alkylation | Alkyl halide | Primary amine | Secondary or tertiary amine derivatives |
| C-Alkylation | Alkyl halide (with base) | Enamine β-carbon | Substituted spirocycles |
| Michael Addition | α,β-Unsaturated carbonyl | Enamine β-carbon | Functionalized side chains |
The synthesis of analogues could involve modifying the precursors to the spirocyclic system. For example, using different amino alcohols or dicarbonyl compounds in the initial cyclization reactions would lead to a variety of substituted analogues. Domino reactions, such as radical bicyclization, have been successfully employed in the synthesis of related 1-azaspiro[4.4]nonane derivatives and could potentially be adapted for the synthesis of this specific dioxa-aza variant. nih.govacs.orgnih.gov
Regioselective and Stereoselective Introduction of Substituents
The enamine functionality in this compound is the primary site for the introduction of substituents. Enamines are well-established as potent nucleophiles, reacting with a wide range of electrophiles at the α-carbon to the nitrogen atom of the pyrroline ring. masterorganicchemistry.com The regioselectivity of these reactions is generally high, favoring substitution at the carbon atom of the double bond that is not part of the spiro junction.
Stereoselectivity in these transformations is influenced by the chiral environment created by the spirocyclic framework. The approach of an electrophile can be directed to one face of the molecule, leading to the preferential formation of one stereoisomer.
Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides. The nucleophilic carbon of the enamine attacks the electrophilic carbon of the alkyl halide in an SN2-type reaction. masterorganicchemistry.com The choice of solvent and reaction conditions can be optimized to enhance stereoselectivity. For analogous systems, the use of chiral auxiliaries or catalysts has been shown to induce high levels of enantioselectivity in the alkylation of enamines.
Michael Addition: As a soft nucleophile, the enamine readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction allows for the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to the synthesis of 1,5-dicarbonyl compounds or their analogs after hydrolysis of the resulting iminium salt. The stereochemical outcome of the Michael addition can often be controlled by the steric hindrance imposed by the spirocyclic system.
| Electrophile | Reaction Type | Expected Product | Potential Stereochemical Control |
| Methyl Iodide | Alkylation | 4-Methyl-3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine | Diastereoselectivity influenced by the spirocyclic core |
| Acrylonitrile | Michael Addition | 3-(2-Amino-3,7-dioxa-1-azaspiro[4.4]non-1-en-4-yl)propanenitrile | Potential for high diastereoselectivity due to facial bias |
| Benzaldehyde | Aldol-type reaction | 4-(Hydroxy(phenyl)methyl)-3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine | Formation of syn/anti diastereomers |
Acylation: Reaction with acyl halides or anhydrides leads to the formation of β-ketoenamines. This transformation is a useful method for introducing carbonyl functionality, which can then serve as a handle for further synthetic manipulations.
Modifications of the Enamine-Amine Functionality
The enamine-amine group, which can also be viewed as a cyclic guanidine-like system, offers several avenues for chemical modification. These transformations can alter the electronic properties and biological activity of the molecule.
N-Functionalization: The exocyclic amino group is nucleophilic and can react with various electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding N-acyl derivative. Sulfonylation with sulfonyl chlorides would produce the sulfonamide. These modifications can be used to introduce a wide array of functional groups, thereby modulating the compound's properties.
Cyclization Reactions: The bifunctional nature of the enamine-amine moiety can be exploited in cyclization reactions. Reaction with 1,2- or 1,3-dielectrophiles could lead to the formation of fused heterocyclic rings, further increasing the structural complexity and providing access to novel chemical scaffolds. For example, reaction with a β-keto ester could potentially lead to the formation of a fused pyrimidine ring system.
Hydrolysis: Under acidic conditions, the enamine functionality is susceptible to hydrolysis, which would lead to the opening of the pyrroline ring and the formation of a keto-amine derivative. The stability of the spirocyclic acetal under these conditions would need to be considered.
| Reagent | Reaction Type | Expected Product |
| Acetic Anhydride | N-Acylation | N-(3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-yl)acetamide |
| Benzenesulfonyl Chloride | N-Sulfonylation | N-(3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-yl)benzenesulfonamide |
| Diethyl Malonate | Condensation/Cyclization | Fused pyrimidinedione derivative |
| Aqueous HCl | Hydrolysis | Spirocyclic keto-amine |
The reactivity of this compound is a rich and varied field, offering numerous opportunities for the synthesis of complex and potentially bioactive molecules. The interplay between the spirocyclic structure and the enamine-amine functionality provides a powerful platform for the regioselective and stereoselective introduction of new chemical entities.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule. For 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine, these calculations would map out the electron distribution and energy levels of molecular orbitals, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. researchgate.net
For this compound, the FMO analysis would likely reveal the spatial distribution of these orbitals, indicating the probable sites for electrophilic and nucleophilic attack. The nitrogen and oxygen atoms, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making them potential sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the π-system of the enamine moiety.
Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Electrostatic Potential Surface Mapping
An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting intermolecular interactions and reactive sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the ESP map is expected to show a high electron density around the oxygen and nitrogen atoms, corresponding to regions of negative electrostatic potential. The amine group's hydrogen atoms would likely exhibit a positive potential.
Mechanistic Modeling and Reaction Pathway Prediction (e.g., Density Functional Theory (DFT) Calculations)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. bhu.ac.in In the context of this compound, DFT calculations could be employed to model reaction mechanisms and predict the most favorable reaction pathways. wuxibiology.com By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction thermodynamics, providing a detailed understanding of the molecule's reactivity.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra can be invaluable in aiding the experimental characterization and structural confirmation of newly synthesized this compound. By comparing theoretically predicted spectra with experimental data, a high degree of confidence in the molecular structure can be achieved.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| 13C NMR | Peaks corresponding to the spiro carbon, carbons of the enamine double bond, and carbons adjacent to oxygen and nitrogen atoms. |
| 1H NMR | Signals for the amine protons and the diastereotopic protons of the two cyclopentane-like rings. |
| IR Spectroscopy | Characteristic vibrational bands for N-H stretching (amine), C=C stretching (enamine), and C-O-C stretching (dioxolane ring). |
Structure-Reactivity and Stereochemical Considerations from Computational Data
By integrating the findings from FMO analysis, ESP mapping, and conformational studies, a comprehensive understanding of the structure-reactivity relationships of this compound can be developed. Computational data can provide insights into how the molecule's specific three-dimensional structure and electronic properties govern its chemical behavior. Furthermore, these computational models can predict the stereochemical outcomes of reactions, which is particularly important for spirocyclic systems that often possess chiral centers.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes to 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine
The development of new synthetic methodologies for this compound is geared towards improving efficiency and sustainability. Future research will likely focus on green chemistry principles to minimize environmental impact. preprints.org Key areas of exploration include multicomponent domino reactions, which allow for the synthesis of complex molecules like spirocycles in a single step from multiple starting materials, thereby increasing atom economy and reducing waste. mdpi.comnih.gov
Microwave-assisted organic synthesis represents another promising avenue, as it can significantly accelerate reaction rates and improve yields for the formation of spiro heterocycles. mdpi.comrsc.org Furthermore, the use of environmentally benign solvents, particularly water, is a critical goal. Research into aqua-mediated synthesis has shown that many biochemical processes occur in aqueous media, and developing water-based routes for spirocyclic compounds could offer noteworthy advantages. researchgate.net The exploration of organocatalysis, using small organic molecules instead of metal-based catalysts, presents another path toward more sustainable and cost-effective synthetic processes. mdpi.com
| Synthetic Strategy | Potential Advantages for Sustainable Synthesis |
| Multicomponent Domino Reactions | Increased atom economy, reduced number of synthetic steps, minimized waste generation. mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved product yields, enhanced energy efficiency. rsc.org |
| Aqua-Mediated Synthesis | Use of a non-toxic, abundant, and environmentally benign solvent; mimics biochemical processes. researchgate.net |
| Organocatalysis | Avoidance of heavy metal catalysts, leading to less toxic waste streams and potentially milder reaction conditions. mdpi.com |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The unique three-dimensional structure of this compound offers fertile ground for discovering novel chemical reactions. Future studies will likely investigate the untapped reactivity of the spirooxazoline core. Methodologies such as oxidative dearomatization could provide rapid access to complex spirooxazolines from simpler phenolic precursors. researchgate.net
Researchers may also explore various cycloaddition reactions to build additional complexity onto the spirocyclic scaffold. The 1,3-dipolar cycloaddition of nitrones and nitrile oxides onto related α-methylene-γ-butyrolactone systems has been shown to produce novel spiro-isoxazolidines and spiro-isoxazolines regioselectively, a strategy that could be adapted for this compound. rsc.org Additionally, investigating metal-free cascade reactions, such as those induced by visible light or hypervalent iodine, could unlock new pathways for functionalizing the molecule under mild conditions. researchgate.net These approaches are valuable for constructing and transforming complex molecules with high efficiency and selectivity. researchgate.net
Advanced Stereochemical Control and Asymmetric Synthesis Strategies
Achieving precise control over the stereochemistry of the spirocyclic core is a significant challenge and a key area for future research. The development of asymmetric synthesis methods is crucial for producing enantiomerically pure this compound, which is often essential for biological applications.
Future strategies will likely employ a variety of catalytic systems. Chiral phosphoric acids, a form of Brønsted acid catalysis, have proven effective in the desymmetrization of prochiral compounds to yield enantioenriched lactones that can be further cyclized into spirocycles. researchgate.net Organocatalysis, in general, offers a powerful tool for constructing chiral spiro frameworks through domino reactions. researchgate.net Furthermore, palladium-catalyzed enantioselective allylic alkylation and other metal-catalyzed processes are established methods for creating all-carbon quaternary spirocycles and can be adapted for heterocyclic systems. researchgate.netnih.gov These advanced strategies aim to deliver target molecules in high yield and with excellent enantiomeric excess (ee). researchgate.net
| Asymmetric Strategy | Key Features and Potential Application |
| Chiral Phosphoric Acid Catalysis | Enables desymmetrization of prochiral precursors to create enantioenriched intermediates for spirocyclization. researchgate.net |
| Asymmetric Organocatalysis | Utilizes small chiral organic molecules to catalyze domino reactions, constructing complex chiral spiro-frameworks. researchgate.net |
| Metal-Catalyzed Reactions | Employs transition metals like palladium to facilitate enantioselective transformations such as allylic alkylation to form chiral spirocenters. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Transitioning the synthesis of this compound from traditional batch processes to continuous flow chemistry and automated platforms is a critical step towards scalable and efficient production. Flow chemistry offers numerous advantages, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer leading to better selectivity and yields, and the ability to operate at higher pressures and temperatures. ucd.ieunimi.it This technology is particularly well-suited for the synthesis of complex molecules and has been successfully applied to the production of various therapeutic agents. ucd.ienih.gov
Automated synthesis platforms can further accelerate research and development by enabling high-throughput reaction screening and optimization. sigmaaldrich.comchemspeed.com These systems can perform entire synthesis workflows, from reagent preparation and reaction execution to work-up, purification, and analysis, with minimal human intervention. sigmaaldrich.comchemspeed.com By integrating flow reactors with automated platforms, researchers can rapidly explore a wide range of reaction conditions to identify optimal parameters for the synthesis of the target spiro compound, significantly reducing the time required for process development and scale-up. researchgate.netyoutube.com
Application of Machine Learning and AI in Reaction Prediction and Optimization for Complex Spiro Systems
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the synthesis of complex molecules like this compound. These technologies can process vast amounts of chemical reaction data to predict reaction outcomes, propose novel synthetic routes, and optimize reaction conditions. preprints.orgbohrium.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine with high purity?
- Methodological Answer : The synthesis typically involves cyclization of a diamine precursor with a cyclic ketone or ester under controlled conditions. For example, spirocyclic systems like 2,7-diazaspiro[4.4]nonan-1-one are synthesized via cyclization of diamines with ketones using catalysts like p-toluenesulfonic acid (PTSA) under reflux in toluene . For this compound, analogous methods may employ [3+2] cycloaddition or ring-closing metathesis. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze , , and DEPT-135 spectra to confirm proton environments and carbon types (e.g., sp-hybridized carbons in the spiro ring). For example, NMR of similar spiro compounds shows distinct splitting patterns for bridgehead protons (δ 2.1–2.3 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsion angles, confirming the spiro connectivity. For instance, SC-XRD of 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one revealed a dihedral angle of 89.5° between the two rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., CHNO for the target compound) with <2 ppm error .
Q. What in vitro bioactivity screening strategies are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to cisplatin. Include normal cell lines (e.g., HEK-293) to assess selectivity .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., trypsin with BAPNA) .
Advanced Research Questions
Q. How can reaction mechanisms for spiro-ring formation be elucidated using computational chemistry?
- Methodological Answer :
- DFT calculations : Optimize transition states (TS) at the B3LYP/6-31G(d) level to identify energy barriers. For example, TS analysis of similar cyclizations shows chair-like intermediates stabilizing the spiro transition state .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF) on reaction trajectories using AMBER or GROMACS. This reveals solvent coordination stabilizing reactive intermediates .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways using LC-MS/MS. Poor oral bioavailability (e.g., due to rapid CYP450 metabolism) may explain in vivo inefficacy .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and target tissue accumulation. For example, PEGylation improved the bioavailability of spirocyclic antifungals by 3-fold .
Q. What strategies mitigate batch-to-batch variability in spiro compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design (e.g., 2) to optimize variables (temperature, catalyst loading, solvent ratio). For a similar compound, a central composite design reduced yield variability from ±15% to ±3% .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion points (e.g., >95%) .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
